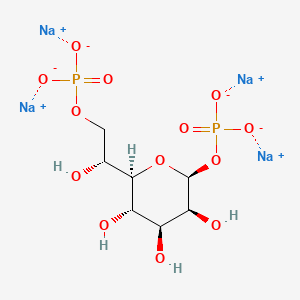
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of benzene, characterized by the presence of two bromine atoms and two ester groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate can be synthesized through the bromination of dimethyl 5-methylisophthalate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure consistent product quality. The use of inert gas atmospheres, such as nitrogen or argon, helps to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with functional groups like hydroxyl or amino groups.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophilesThe ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-bromomethylisophthalate
- Dimethyl 2,5-dibromoisophthalate
- Dimethyl 2-bromo-5-methylisophthalate
Uniqueness
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate is unique due to the presence of both bromine atoms and ester groups, which provide versatility in chemical reactions. Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H10Br2O4 |
|---|---|
Molekulargewicht |
366.00 g/mol |
IUPAC-Name |
dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H10Br2O4/c1-16-10(14)7-3-6(5-12)4-8(9(7)13)11(15)17-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
XFSDKSQOMRZGEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1Br)C(=O)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
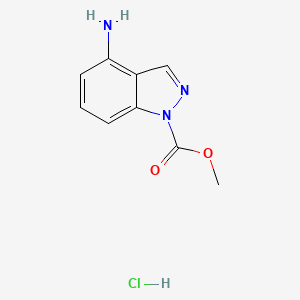
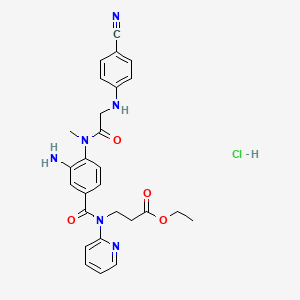


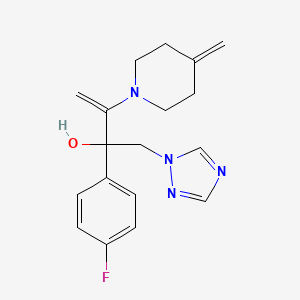
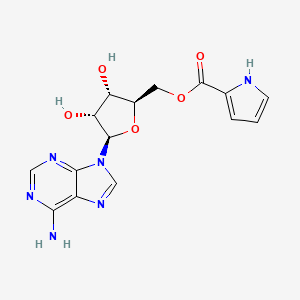
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

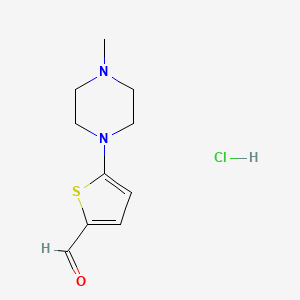
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

